Product packaging for Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-(Cat. No.:CAS No. 139000-76-3)

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-

Cat. No.: B1338462
CAS No.: 139000-76-3
M. Wt: 167.2 g/mol
InChI Key: QCGLSKQHZHTJMW-UHFFFAOYSA-N
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Description

Contextualization within the Class of O-Substituted Hydroxylamines

O-substituted hydroxylamines are a class of organic compounds characterized by the presence of an alkoxy or aryloxy group attached to the oxygen atom of the hydroxylamine (B1172632) moiety (-ONH2). This substitution significantly influences the chemical behavior of the molecule, rendering the nitrogen atom nucleophilic and making the N-O bond susceptible to cleavage under certain conditions. These compounds are widely recognized as valuable reagents in organic synthesis.

The synthesis of O-substituted hydroxylamines, including the title compound, often involves the O-alkylation of a protected hydroxylamine derivative, such as N-hydroxyphthalimide, followed by deprotection. For instance, a general synthetic route involves the reaction of a suitable alcohol with N-hydroxyphthalimide under Mitsunobu conditions, followed by hydrazinolysis to release the free O-substituted hydroxylamine.

Significance in Organic Synthesis and Chemical Development

The significance of O-[2-(phenylmethoxy)ethyl]hydroxylamine and its analogs in organic synthesis is substantial. These compounds serve as versatile intermediates for the construction of more complex molecules, particularly those containing nitrogen-oxygen bonds.

One of the most prominent applications of O-substituted hydroxylamines is in the synthesis of oximes and their derivatives through condensation reactions with aldehydes and ketones. Oximes are important functional groups in their own right and are key precursors for the synthesis of various nitrogen-containing heterocycles and other valuable organic compounds.

Furthermore, the structural motif of O-[2-(phenylmethoxy)ethyl]hydroxylamine is found in intermediates used for the synthesis of pharmacologically active molecules. For example, a closely related compound, O-[2-(vinyloxy)ethyl]hydroxylamine, is a key intermediate in the synthesis of MEK inhibitors used in cancer therapy. This highlights the potential of O-[2-(phenylmethoxy)ethyl]hydroxylamine as a valuable building block in medicinal chemistry for the development of new therapeutic agents. nih.gov The ability to introduce the -ONH2 functionality allows for the modulation of physicochemical properties of a lead compound, which is a critical aspect of drug design. nih.gov

Physicochemical Properties of O-[2-(phenylmethoxy)ethyl]hydroxylamine and Related Compounds

PropertyValue (for related compounds)Reference
Molecular FormulaC9H13NO2N/A
Molecular Weight167.21 g/mol N/A
Boiling Point60-65 °C at 20 Torr (for O-[2-(vinyloxy)ethyl]hydroxylamine) chemicalbook.com
Density0.972 g/cm³ (for O-[2-(vinyloxy)ethyl]hydroxylamine) chemicalbook.com

Interactive Data Table: Applications of O-Substituted Hydroxylamines

Application AreaSpecific UseSignificance
Organic SynthesisSynthesis of oximes and derivativesPrecursors to various nitrogen-containing compounds.
Medicinal ChemistryIntermediate in drug synthesis (e.g., MEK inhibitors)Enables the creation of novel therapeutic agents. nih.gov
Materials SciencePotential for polymer modificationIntroduction of specific functionalities into polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B1338462 Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- CAS No. 139000-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2-phenylmethoxyethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-12-7-6-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGLSKQHZHTJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457529
Record name Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139000-76-3
Record name Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for O 2 Phenylmethoxy Ethyl Hydroxylamine and Its Derivatives

O-Alkylation Strategies for Hydroxylamine (B1172632) Derivatives

The formation of the ether linkage in O-[2-(phenylmethoxy)ethyl]hydroxylamine is the key synthetic step, which can be achieved through various O-alkylation strategies. These methods typically involve the reaction of a protected hydroxylamine with an appropriate alkylating agent.

Direct Alkylation Approaches

Direct O-alkylation of a hydroxylamine derivative is a common and straightforward approach. This typically involves the reaction of an N-protected hydroxylamine, such as N-hydroxyphthalimide, with an alkyl halide in the presence of a base. researchgate.net For the synthesis of O-[2-(phenylmethoxy)ethyl]hydroxylamine, this would involve the reaction of N-hydroxyphthalimide with 2-(benzyloxy)ethyl bromide.

The choice of base and solvent is crucial for the success of this reaction. Strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent like dimethylformamide (DMF) have been shown to be effective, leading to high yields and clean reactions. researchgate.netbohrium.com The reaction proceeds via an SN2 mechanism, where the phthalimide-N-oxide anion acts as a nucleophile, displacing the bromide from the 2-(benzyloxy)ethyl moiety. Following the alkylation step, the phthalimide (B116566) protecting group is typically removed by hydrazinolysis to yield the desired O-[2-(phenylmethoxy)ethyl]hydroxylamine. researchgate.net

ReactantsBaseSolventTemperatureYield
N-hydroxyphthalimide, 2-(benzyloxy)ethyl bromideDBUDMFRoom TempHigh
N-hydroxyphthalimide, 2-(benzyloxy)ethyl bromideK₂CO₃DMSOUltrasound64-99% researchgate.net

An alternative to N-hydroxyphthalimide is the use of tert-butyl N-hydroxycarbamate. organic-chemistry.org This reagent can be O-alkylated with alcohol mesylates, followed by acidic deprotection to yield the O-substituted hydroxylamine. organic-chemistry.org This method avoids the use of hydrazine (B178648) for deprotection. organic-chemistry.org

Mitsunobu Reaction Protocols

The Mitsunobu reaction provides a powerful and versatile method for the O-alkylation of N-hydroxyphthalimide with alcohols. organic-chemistry.orgnih.gov This reaction allows for the formation of the C-O bond under mild conditions and is particularly useful for the synthesis of O-[2-(phenylmethoxy)ethyl]hydroxylamine from N-hydroxyphthalimide and 2-(benzyloxy)ethanol. nih.gov

The reaction is typically carried out in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction proceeds with the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the N-hydroxyphthalimide. organic-chemistry.org A key advantage of the Mitsunobu reaction is its stereospecificity, proceeding with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the synthesis of the achiral target molecule. organic-chemistry.org

AlcoholN-Protected HydroxylamineReagentsSolventYield
2-(benzyloxy)ethanolN-hydroxyphthalimidePPh₃, DEAD/DIADTHFGood to High researchgate.netnih.gov

Despite its utility, the Mitsunobu reaction can have drawbacks, such as the formation of byproducts that can be difficult to remove and the use of potentially hazardous reagents. bohrium.comgoogle.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-heteroatom bonds. While extensively used for N-alkylation and O-arylation, their application in the direct O-alkylation of hydroxylamines with alkyl halides is less common but an area of growing interest. chemrxiv.org

The challenge in developing palladium-catalyzed O-alkylation of hydroxylamines lies in competing N-alkylation and the potential for over-alkylation. nih.gov However, palladium catalysts have been successfully employed for the O-arylation of hydroxylamine equivalents, such as ethyl acetohydroximate, with aryl halides. organic-chemistry.org These reactions often utilize bulky biarylphosphine ligands to promote the desired C-O bond formation. organic-chemistry.org

Extending this methodology to O-alkylation with alkyl halides would likely involve a catalytic cycle initiated by the oxidative addition of the alkyl halide to a Pd(0) complex. Subsequent steps would involve coordination of the hydroxylamine derivative and reductive elimination to form the desired O-alkylated product. While specific protocols for the palladium-catalyzed synthesis of O-[2-(phenylmethoxy)ethyl]hydroxylamine are not widely reported, the principles established in related N-alkylation and O-arylation reactions provide a foundation for future development in this area. chemrxiv.orgorganic-chemistry.org

Solid-Phase Synthesis Techniques for Hydroxylamine Compounds

Solid-phase synthesis offers significant advantages for the preparation of libraries of compounds for drug discovery and other applications. This methodology has been successfully applied to the synthesis of hydroxylamine derivatives, including those with structures related to O-[2-(phenylmethoxy)ethyl]hydroxylamine. google.comnih.gov

Immobilization Strategies on Solid Supports

A key step in solid-phase synthesis is the attachment of the starting material to a solid support, typically a resin bead. peptide.com For the synthesis of hydroxylamine derivatives, several immobilization strategies have been developed. One common approach involves attaching a protected hydroxylamine to the resin. nih.gov For instance, a hydroxylamine derivative can be linked to a Wang resin, which is a widely used support for solid-phase peptide and small molecule synthesis. peptide.comaltabioscience.com

The hydroxylamine can be attached to the resin through either its oxygen or nitrogen atom. nih.gov In the O-linking strategy, the hydroxyl group of the resin (e.g., Wang resin) reacts with a suitably protected hydroxylamine derivative. nih.gov Alternatively, in the N-linking strategy, an amino group on the resin can be used to form a bond with the hydroxylamine. researchgate.net

Solid SupportLinker TypeImmobilization Method
Wang Resinp-Alkoxybenzyl alcoholEsterification with a protected hydroxylamine carboxylic acid derivative. peptide.com
Trityl ResinTrityl chlorideReaction with a hydroxylamine derivative. nih.gov
Merrifield ResinChloromethylNucleophilic displacement by a hydroxylamine derivative.

Once the hydroxylamine is immobilized, the protecting groups can be removed, and the free hydroxylamine on the solid support can be used in subsequent reactions to build the desired molecule.

Combinatorial Library Generation Methodologies

Solid-phase synthesis is particularly well-suited for the generation of combinatorial libraries, which are large collections of related compounds. imperial.ac.uk The "split-pool" or "split-and-mix" synthesis is a powerful technique for creating large and diverse libraries of hydroxylamine derivatives. wikipedia.orgresearchgate.net

In a split-pool synthesis, the resin beads are divided into several portions, and each portion is reacted with a different building block. researchgate.net After the reaction, all the resin portions are combined and mixed thoroughly. This pool is then split again for the next reaction step with a new set of building blocks. researchgate.net By repeating this process, a vast number of unique compounds can be synthesized, with each bead carrying a single compound. researchgate.net

For the generation of a library based on the O-[2-(phenylmethoxy)ethyl]hydroxylamine scaffold, the immobilized hydroxylamine could be acylated with a diverse set of carboxylic acids, or the phenyl ring could be functionalized with various substituents before cleavage from the solid support. This approach allows for the rapid synthesis and screening of a large number of compounds for biological activity. google.com

Mechanochemical Synthetic Routes

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in modern organic synthesis, often enabling reactions to proceed in the absence of bulk solvents. illinois.edu This approach aligns with the principles of green chemistry by reducing solvent waste and, in some cases, improving reaction rates and yields.

Ball milling is a prominent mechanochemical technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy agitation. birmingham.ac.uk This process creates localized high pressure and temperature at the point of impact, facilitating chemical transformations in the solid state. While specific applications of ball milling for the direct synthesis of O-[2-(phenylmethoxy)ethyl]hydroxylamine are not extensively documented, the principles of this methodology suggest its potential applicability.

The versatility of ball milling has been demonstrated in a wide array of organic reactions, including condensations, cycloadditions, and metal-catalyzed cross-couplings. For instance, the synthesis of various heterocyclic compounds and active pharmaceutical ingredients has been successfully achieved under ball-milling conditions, often with significant improvements in efficiency and environmental impact compared to traditional solution-phase methods. researchgate.net The application of this technique to the synthesis of hydroxylamine derivatives could involve the reaction of an appropriate alkylating agent with a hydroxylamine precursor under solvent-free or liquid-assisted grinding (LAG) conditions. LAG involves the addition of a small amount of liquid to facilitate the reaction without acting as a bulk solvent.

Table 1: Potential Parameters for Optimization in Ball-Milling Synthesis

Parameter Description Potential Impact on Reaction
Milling Frequency The speed at which the milling jar is agitated. Higher frequencies generally lead to higher energy input and faster reaction rates, but can also lead to product decomposition.
Ball-to-Sample Ratio The mass ratio of the grinding media to the reactants. A higher ratio typically increases the efficiency of energy transfer and can improve reaction yields.
Milling Time The duration of the mechanochemical reaction. Needs to be optimized to ensure complete conversion without causing degradation of the product.

Solvent-free synthesis is a cornerstone of green chemistry, and mechanochemical methods are inherently suited to these conditions. The development of solvent-free routes for the synthesis of hydroxylamine derivatives is an active area of research. One notable example in a related area is the preparation of Z-aldoximes, which can be formed from aldehydes and hydroxylamine hydrochloride. A green and efficient solvent-free method has been developed using the emeraldine (B8112657) base form of polyaniline as a catalyst at room temperature. researchgate.net In this process, the polyaniline base serves to absorb the HCl byproduct, driving the reaction to completion without the need for a solvent. researchgate.net

This approach highlights the potential for developing similar solvent-free methodologies for the synthesis of O-substituted hydroxylamines. For O-[2-(phenylmethoxy)ethyl]hydroxylamine, a possible solvent-free approach could involve the reaction of 2-(phenylmethoxy)ethyl halide with a suitable hydroxylamine precursor in the presence of a solid-supported base under grinding or milling conditions.

Green Chemistry Principles in Synthetic Design for Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-

The design of synthetic routes for O-[2-(phenylmethoxy)ethyl]hydroxylamine can be significantly improved by adhering to the twelve principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov

Key green chemistry metrics can be used to evaluate the sustainability of a synthetic route. These include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. greenchemistry-toolkit.org

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process. greenchemistry-toolkit.org

Process Mass Intensity (PMI): This metric, championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable, is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. greenchemistry-toolkit.org

A truly innovative approach to green hydroxylamine synthesis involves moving away from traditional feedstocks. Recently, a sustainable plasma-electrochemical cascade pathway has been developed for the synthesis of hydroxylamine directly from air and water at ambient conditions. researchgate.net This process first uses plasma to convert air and water into a nitric acid solution, which is then selectively electroreduced to hydroxylamine. researchgate.net While this method produces unsubstituted hydroxylamine, it represents a paradigm shift in the application of green chemistry to the synthesis of this important functional group.

Stereoselective Synthesis and Chiral Purity Retention in Hydroxylamine Derivatives

The synthesis of chiral hydroxylamine derivatives with high enantiomeric purity is of great importance, as these compounds are valuable building blocks for pharmaceuticals and agrochemicals. Several powerful stereoselective methods have been developed for this purpose.

One of the most effective strategies is the asymmetric hydrogenation of oximes and oxime ethers. Zhang and colleagues have reported a highly efficient asymmetric reduction of oximes using earth-abundant nickel catalysis. nih.gov This method proceeds under 50 bar of hydrogen pressure with an acid additive, affording N,O-disubstituted hydroxylamines in up to 99% yield and 99% enantiomeric excess (e.e.). nih.gov The reaction tolerates a wide range of functional groups, including aryl halides and nitro groups. nih.gov

Similarly, Cramer has developed an iridium-catalyzed enantioselective hydrogenation of E/Z oximes for the synthesis of secondary hydroxylamines. nih.gov This method also provides excellent yields and enantioselectivities. nih.gov

Table 2: Examples of Stereoselective Hydrogenation of Oximes for Chiral Hydroxylamine Synthesis

Catalyst System Substrate Type Product Type Yield Enantioselectivity (e.r. or e.e.) Reference
Ni/(R,R)-Quinoxp* Ketoximes N,O-disubstituted hydroxylamines up to 99% up to 99% e.e. nih.gov

Another approach involves the stereoselective reaction of N-alkylhydroxylamines with chiral enoate esters. These reactions can proceed through a concerted cycloaddition-like mechanism to form isoxazolidinones, which can then be converted to enantiopure β-amino acids. nih.gov The high diastereoselectivity is controlled by the chiral auxiliary on the enoate ester. nih.gov

Precursor and Intermediate Synthesis in the Formation of O-[2-(phenylmethoxy)ethyl]hydroxylamine

The synthesis of O-[2-(phenylmethoxy)ethyl]hydroxylamine typically starts from the corresponding alcohol, 2-(phenylmethoxy)ethanol. This precursor is a commercially available liquid with a faint rose-like odor. nih.govnist.gov

A common and direct method for preparing O-substituted hydroxylamines from alcohols involves a two-step process. organic-chemistry.orgthieme-connect.comorganic-chemistry.org First, the alcohol is converted to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base. The resulting mesylate is then used to alkylate a protected hydroxylamine derivative, such as N-(tert-butyloxycarbonyl)hydroxylamine (Boc-NHOH), in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgthieme-connect.com The final step is the acidic deprotection of the N-Boc group to yield the desired O-alkylhydroxylamine hydrochloride. organic-chemistry.orgthieme-connect.com

Another widely used method is the Mitsunobu reaction. nih.gov In this one-pot process, the alcohol (2-(phenylmethoxy)ethanol) is reacted with N-hydroxyphthalimide, triphenylphosphine, and a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD). nih.gov The resulting N-alkoxyphthalimide intermediate is then cleaved, typically with hydrazine, to release the free O-alkylhydroxylamine. nih.gov

Table 3: Common Synthetic Routes to O-Alkylhydroxylamines from Alcohols

Method Key Reagents Intermediate Final Product Form
Mesylation/Alkylation 1. MsCl, base2. Boc-NHOH, DBU3. HCl O-Alkyl-N-Boc-hydroxylamine Hydrochloride salt

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. researchgate.net The development of MCRs for the synthesis of hydroxylamine derivatives is a promising strategy for rapidly building molecular complexity.

There are known multicomponent reactions that lead to the formation of O-(2-oxy) hydroxylamine derivatives, demonstrating the feasibility of this approach for creating substituted hydroxylamines in a convergent manner. researchgate.net

Furthermore, multicomponent reactions involving hydroxylamine as a key building block have been developed for the synthesis of other nitrogen-containing heterocycles. For example, a one-pot, three-component reaction of aldehydes, hydroxylamine, and an ionic liquid azide (B81097) source ([bmim]N₃) has been used to synthesize 5-substituted 1H-tetrazoles. organic-chemistry.org In this reaction, the aldehyde and hydroxylamine first form an aldoxime in situ, which then undergoes cycloaddition with the azide. organic-chemistry.org While the final product is not a hydroxylamine derivative, this example illustrates how hydroxylamine can be effectively utilized in MCRs to generate complex molecules. The principles of such reactions could be adapted to design novel MCRs that directly yield functionalized O-alkylhydroxylamines.

Mechanistic Elucidation of Reactions Involving O 2 Phenylmethoxy Ethyl Hydroxylamine

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction speeds and the factors that influence them. The rates of reactions involving hydroxylamine (B1172632) derivatives are determined through various experimental and computational methods.

Experimentally, reaction rate constants can be determined under pseudo-first-order conditions. For instance, in studies of related radical reactions, rate constants are often expressed in the Arrhenius format, k = A exp(-Ea/RT), which correlates the rate constant (k) with the pre-exponential factor (A), activation energy (Ea), and temperature (T). A study on the reaction of OH radicals with carbonyl sulfide, for example, determined a rate constant of k = (2.35 ± 0.25) × 10⁻¹² exp(−(2144 ± 56)/T) cm³ molecule⁻¹ s⁻¹ over a temperature range of 365–960 K. mdpi.com

For reactions in solution, such as the bioorthogonal retro-Cope elimination reaction between N,N-dialkylhydroxylamines and cyclooctynes, second-order rate constants have been measured. These studies have shown that rates can be significantly influenced by the electronic properties of the reactants, with constants reaching as high as 84 M⁻¹s⁻¹. nih.gov Computational chemistry also provides powerful tools for predicting reaction rates. nih.gov Approaches such as solution-phase transition state theory and Marcus theory for electron-transfer reactions are used to calculate rate coefficients, although discrepancies between computed and experimental values can arise, highlighting the complexity of modeling these systems. nih.gov

Table 1: Selected Kinetic Parameters for Reactions Involving Hydroxylamine Derivatives

Reaction Type Reactants Rate Constant (k) Activation Energy (ΔG‡ or Ea) Reference
Retro-Cope Elimination N,N-dialkylhydroxylamine + Cyclooctyne Up to 84 M⁻¹s⁻¹ 18.9 kcal/mol nih.gov
Radical Reaction OH + OCS k = 2.35e-12 * exp(-2144/T) cm³s⁻¹ 2144 K (equivalent to 4.26 kcal/mol) mdpi.com

Identification and Characterization of Reaction Intermediates

The progression of a chemical reaction involving O-[2-(phenylmethoxy)ethyl]hydroxylamine often proceeds through one or more transient intermediates. The identification and characterization of these species are critical for confirming a proposed reaction mechanism.

A common reaction for hydroxylamines is condensation with aldehydes and ketones to form oximes. This process involves the nucleophilic addition of the hydroxylamine's nitrogen atom to the carbonyl carbon. This initial attack leads to the formation of a tetrahedral intermediate . This intermediate is typically unstable and undergoes subsequent proton transfer and elimination of a water molecule to yield the final oxime product.

In oxidation reactions, hydroxylamines can form nitrogen-centered radical intermediates . An oxidizing agent may abstract a hydrogen atom from the nitrogen, leading to this radical species. The radical can then be further oxidized to a nitroso intermediate, which may tautomerize to a more stable oxime. In the catalytic oxidation of hydroxylamine (NH₂OH) on activated carbon fibers, an HNO intermediate has been proposed as a key part of the reaction pathway. mdpi.com

Table 2: Proposed Intermediates in Hydroxylamine Reactions

Intermediate Type Precursor Reaction Role in Mechanism Reference
Tetrahedral Intermediate Condensation with carbonyls Product of nucleophilic addition
Nitrogen-centered Radical Oxidation of hydroxylamine Initial species after H-abstraction
Acylnitroso Species Peroxidase-induced oxidation Reactive key intermediate for C-N bond formation nih.gov

Postulated Reaction Pathways and Transition State Analysis

Based on kinetic and intermediate characterization, detailed reaction pathways can be postulated. These pathways are often analyzed computationally to assess their energetic feasibility and to characterize the high-energy transition states that connect reactants, intermediates, and products.

For O-substituted hydroxylamines, two primary pathways are their action as nucleophiles:

Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom can attack an electrophilic center, displacing a leaving group. These reactions may follow a pathway analogous to the Sₙ2 mechanism, particularly with substrates like alkyl halides.

Nucleophilic Addition-Elimination: As seen in oxime formation, the hydroxylamine adds to a carbonyl group, followed by the elimination of water.

Table 3: Characteristics of a Calculated Transition State (TS2) for Hydroxylamine Isomerization

Parameter Value Description Reference
N-H Bond Length 1.09 Å Bond being formed with the shifting hydrogen researchgate.net
O-H Bond Length 1.36 Å Bond being broken with the shifting hydrogen researchgate.net

Role of Catalysis in Mechanistic Transformations

Catalysts can dramatically alter the reaction pathways and rates for transformations involving O-[2-(phenylmethoxy)ethyl]hydroxylamine and related compounds by providing lower-energy mechanistic routes.

Organocatalysis: In the Morita-Baylis-Hillman reaction, N,N-dimethylhydroxylamine has been shown computationally to be an effective organocatalyst. chemrxiv.org Its efficacy stems from the α-effect of the oxygen atom, which enhances the nucleophilicity of the nitrogen. This leads to a more effective conjugate addition to the enone, lowering the activation energy of the rate-controlling aldol (B89426) step by a substantial 9.3 kcal/mol compared to catalysis by trimethylamine. chemrxiv.org

Transition-Metal Catalysis: Palladium and iridium complexes are effective catalysts for the O-allylic substitution of hydroxylamines. organic-chemistry.org These metals facilitate different regioselectivities, with palladium catalysis typically affording linear products and iridium catalysis leading to branched products. organic-chemistry.org

Biocatalysis: Enzymes offer a green and highly efficient route for activating hydroxylamine derivatives. A dual-enzyme system using horseradish peroxidase (HRP) and glucose oxidase (GOx) can generate highly reactive acylnitroso species from N-hydroxycarbamates. nih.gov The GOx produces hydrogen peroxide in situ, which is then used by the HRP to oxidize the hydroxylamine derivative, enabling C-N bond-forming reactions with high turnover numbers. nih.gov

Heterogeneous Catalysis: Modified activated carbon fibers have been used to catalyze the oxidation of hydroxylamine to produce hydrogen peroxide. mdpi.com The surface chemistry of the carbon material, particularly the presence of specific nitrogen and oxygen functional groups, plays a crucial role in promoting the reaction. mdpi.com

Table 4: Examples of Catalysis in Hydroxylamine Derivative Reactions

Catalyst Type Catalyst Example Reaction Type Mechanistic Effect Reference
Organocatalyst N,N-dimethylhydroxylamine Morita-Baylis-Hillman Lowers activation energy of aldol step chemrxiv.org
Transition Metal Palladium or Iridium complexes O-allylic substitution Facilitates nucleophilic substitution organic-chemistry.org
Biocatalyst Horseradish Peroxidase / Glucose Oxidase Oxidation / C-N bond formation Generates reactive acylnitroso intermediate nih.gov

Computational and Theoretical Investigations of O 2 Phenylmethoxy Ethyl Hydroxylamine

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of O-[2-(phenylmethoxy)ethyl]hydroxylamine is essential for understanding its three-dimensional structure and flexibility, which are key determinants of its physical properties and chemical reactivity. The molecule possesses several rotatable single bonds, leading to a complex conformational landscape.

τ1 (C-C-O-C): Rotation around the benzyl (B1604629) C-O bond.

τ2 (C-O-C-C): Rotation around the ether C-O bond.

τ3 (O-C-C-O): Rotation around the central C-C bond of the ethyl linker.

τ4 (C-C-O-N): Rotation around the C-O bond adjacent to the nitrogen.

A systematic conformational search, employing methods like molecular mechanics or semi-empirical calculations, would identify various low-energy conformers. The relative energies of these conformers dictate their population at a given temperature. It is expected that extended, anti-periplanar arrangements of the backbone (τ3 ≈ 180°) would be energetically favored to minimize steric hindrance, while gauche conformations (τ3 ≈ ±60°) would also exist as stable local minima. The orientation of the bulky phenylmethoxy group relative to the hydroxylamine (B1172632) moiety would be a primary factor in determining the global minimum energy structure.

Below is an illustrative table of potential low-energy conformers and their calculated properties.

Conformer IDKey Dihedral Angle (τ3, O-C-C-O)Relative Energy (kcal/mol)Predicted Population (%) at 298 K
Conf-1 178.5° (anti)0.0065.1
Conf-2 62.1° (gauche)0.8517.2
Conf-3 -61.8° (gauche)0.8517.2
Conf-4 -1.5° (syn)3.500.5

Note: Data are illustrative examples of what a computational analysis would yield and are not experimental values.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations provide highly accurate information on the electronic structure, geometry, and spectroscopic properties of a molecule. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2), are standard for such analyses. tandfonline.comfigshare.com

An optimized molecular geometry would be the first result, providing precise bond lengths, bond angles, and dihedral angles for the most stable conformer. Subsequent frequency calculations would confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and would yield a theoretical vibrational spectrum (IR and Raman), which could be compared with experimental data for validation.

Electronic properties derived from these calculations are crucial. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO is typically localized on the electron-rich hydroxylamine nitrogen atom, indicating its role as an electron donor in chemical reactions. The LUMO would likely be distributed across the aromatic ring and the σ* orbitals of the C-O and O-N bonds. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

An illustrative summary of DFT-calculated properties for the lowest energy conformer is provided below.

PropertyIllustrative Calculated ValueUnit
Total Energy-633.4567Hartree
Dipole Moment2.15Debye
HOMO Energy-6.8 eVelectron-Volt
LUMO Energy1.2 eVelectron-Volt
HOMO-LUMO Gap8.0 eVelectron-Volt
Polarizability20.5ų

Note: Data are illustrative, calculated hypothetically at the B3LYP/6-311+G* level of theory, and are not experimental values.* tandfonline.com

Prediction of Reactivity and Selectivity Profiles

The results from quantum chemical calculations are instrumental in predicting the reactivity and selectivity of O-[2-(phenylmethoxy)ethyl]hydroxylamine. The primary reactive site is the hydroxylamine moiety (-ONH₂), which is known to be a potent nucleophile. rsc.org

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it the primary center for nucleophilic attack. This is a characteristic feature of O-substituted hydroxylamines, which readily react with electrophiles like carbonyl compounds (aldehydes and ketones) to form oximes.

Electrostatic Potential (ESP) Map: An ESP map would visually confirm the reactivity profile. It would show a region of high negative potential (typically colored red) around the nitrogen's lone pair, indicating its susceptibility to attack by electrophiles. Regions of positive potential (blue) would highlight acidic protons, such as those on the -NH₂ group.

Acidity and Basicity: The nitrogen atom also confers basic properties, allowing it to be protonated under acidic conditions. chempap.org The oxygen atoms of the ether linkages are also potential hydrogen bond acceptors. britannica.com The hydrogens on the amino group are weakly acidic.

Regioselectivity: In reactions with complex electrophiles, computational modeling of transition states can predict regioselectivity. For instance, in a conjugate addition reaction, calculations could determine whether the nitrogen atom preferentially attacks at the β-carbon or another electrophilic site by comparing the activation energy barriers of the competing pathways. acs.org

Application of Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of O-[2-(phenylmethoxy)ethyl]hydroxylamine in a condensed phase, such as in a solvent like water or ethanol. nih.govresearchgate.netresearchgate.net An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve over time.

A key application would be to explore the conformational landscape in a solution, validating the gas-phase predictions from quantum mechanics and revealing the influence of solvent on conformational preferences. The simulation would show the molecule dynamically transitioning between different low-energy states.

Furthermore, MD simulations can characterize the solvation structure around the molecule. By calculating radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules, one can quantify the solvation shell. For example, the RDF for water around the -NH₂ group would likely show a well-defined first peak, indicating strong hydrogen bonding interactions. Similarly, the ether oxygens would also act as hydrogen bond acceptors. britannica.com These simulations provide insight into properties like solubility and how the solvent mediates intermolecular interactions. nih.gov

Structure-Property Relationship Modeling (Non-biological)

Quantitative Structure-Property Relationship (QSPR) models aim to correlate the structural features of a molecule with its macroscopic physical properties. nih.gov While no specific QSPR models for O-[2-(phenylmethoxy)ethyl]hydroxylamine are reported, its computed molecular descriptors can serve as inputs for general predictive models.

First, a range of molecular descriptors would be calculated from the optimized 3D structure. These include constitutional, topological, geometric, and electronic descriptors. The goal is to predict non-biological properties such as boiling point, density, viscosity, and solubility. libretexts.orglibretexts.org For example, the ability of the molecule to act as a hydrogen bond donor (via -NH₂) and acceptor (via N and O atoms) would strongly influence its boiling point and water solubility. britannica.comlibretexts.org

An illustrative table of relevant molecular descriptors that would be used in a QSPR study is shown below.

Descriptor TypeDescriptor NameIllustrative ValuePredicted Influence
Constitutional Molecular Weight181.22 g/mol Correlates with boiling point, density
Topological Wiener Index812Relates to molecular branching and surface area
Geometric Molecular Surface Area205.4 ŲInfluences solubility and transport properties
Electronic Polar Surface Area (PSA)41.6 ŲKey predictor of solubility and permeability
Electronic Number of H-Bond Donors1 (from -NH₂)Increases water solubility and boiling point
Electronic Number of H-Bond Acceptors3 (N and two O atoms)Increases water solubility and boiling point

Note: Values are calculated for the chemical formula C9H13NO2 and are used for illustrative modeling purposes.

Molecular Docking Methodologies (Focused on binding site analysis for chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor. ukm.my While often applied in drug discovery to model protein-ligand interactions, the methodology is also valuable for understanding how a molecule like O-[2-(phenylmethoxy)ethyl]hydroxylamine might interact with other chemical entities, such as the surface of a catalyst, a polymer matrix, or a complex host molecule.

In a hypothetical docking scenario, the molecule would be treated as a flexible ligand and docked into a defined binding site of a chemical receptor. The simulation would explore various poses (orientations and conformations) of the ligand within the site and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

The analysis would focus on identifying key non-covalent interactions:

Hydrogen Bonds: The -NH₂ group can act as a hydrogen bond donor, while the nitrogen and two ether oxygen atoms can act as acceptors.

π-π Stacking: The phenyl ring can participate in π-π stacking interactions with other aromatic systems in the binding site.

Hydrophobic Interactions: The ethyl chain and the phenyl ring can form favorable hydrophobic contacts.

This analysis provides a structural basis for understanding the molecule's affinity and selectivity for specific chemical environments, which is crucial for applications in materials science or catalysis. ukm.my

Advanced Analytical Methodologies for the Characterization of O 2 Phenylmethoxy Ethyl Hydroxylamine

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are fundamental for elucidating the molecular structure of O-[2-(phenylmethoxy)ethyl]hydroxylamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for confirming the connectivity of atoms within the molecule. While specific spectral data for O-[2-(phenylmethoxy)ethyl]hydroxylamine is not widely published, the expected chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be predicted based on the analysis of similar structures, such as O-benzylhydroxylamine and other N-Arylhydroxylamines. nih.govrsc.org

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the benzylic methylene (B1212753) protons (-O-CH₂-Ph), the methylene protons of the ethyl linker (-O-CH₂-CH₂-O-), and the amine protons (-ONH₂). The integration of these signals would correspond to the number of protons in each environment.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of O-[2-(phenylmethoxy)ethyl]hydroxylamine would be expected to display several key absorption bands. Aromatic compounds show C-H stretching vibrations from 3100-3000 cm⁻¹ and carbon-carbon stretching in the 1600-1400 cm⁻¹ region. vscht.cz The prominent C-O stretching vibration from the ether linkages is expected in the 1260-1050 cm⁻¹ region. vscht.cz

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretch
Aliphatic C-H3000 - 2850Stretch
Aromatic C=C1600 - 1400Ring Stretch
Ether C-O1260 - 1050Stretch
N-H~3400 - 3200Stretch
N-O~1000 - 900Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For O-[2-(phenylmethoxy)ethyl]hydroxylamine, the primary chromophore is the phenyl group. It is expected to exhibit characteristic absorption bands in the ultraviolet region, typically around 254 nm, which is useful for detection in chromatographic methods. nih.gov

Mass Spectrometry Approaches (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. It is often coupled with a chromatographic separation method.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is suitable for the analysis of volatile and thermally stable compounds. Due to the polarity and potential thermal lability of hydroxylamines, direct analysis can be challenging. Often, a derivatization step is employed to convert the analyte into a more volatile and stable derivative. researchgate.net For instance, hydroxylamine (B1172632) can be derivatized with cyclohexanone (B45756) to form an oxime, which is then analyzed by GC-MS. researchgate.net This approach could be adapted for O-[2-(phenylmethoxy)ethyl]hydroxylamine to enhance its chromatographic properties and achieve sensitive detection. researchgate.netgoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a highly versatile and sensitive technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov It is particularly well-suited for the direct analysis of hydroxylamine derivatives. A direct LC-MS method can detect hydroxylamine at parts-per-million (ppm) levels, which is crucial for controlling it as a potential genotoxic impurity in pharmaceutical processes. nih.gov Such a method would likely utilize a reversed-phase column and an aqueous/organic mobile phase, with detection by an electrospray ionization (ESI) source. For challenging analyses, derivatization with reagents like Dansyl Chloride can be used to improve detection and retention. researchgate.net

TechniqueTypical ApplicationSample Preparation NotesIonization Method
GC-MSAnalysis of volatile impurities; Purity assessmentOften requires derivatization (e.g., with a ketone) to increase volatility. researchgate.netElectron Ionization (EI)
LC-MSTrace-level quantification; Analysis in complex matricesDirect injection is often possible; derivatization can enhance sensitivity. nih.govresearchgate.netElectrospray Ionization (ESI)

Chromatographic Separations and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for separating O-[2-(phenylmethoxy)ethyl]hydroxylamine from starting materials, by-products, and degradants, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) HPLC is the predominant method for purity analysis in pharmaceutical development. Due to the lack of a strong chromophore in many simple hydroxylamines, derivatization is often necessary for UV detection. nih.gov Reagents such as benzaldehyde (B42025) or 1-fluoro-2,4-dinitrobenzene (B121222) can be used to form a derivative with strong UV absorbance. humanjournals.comresearchgate.net A reversed-phase HPLC method, typically using a C18 column with a buffered mobile phase (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, would be employed for separation. humanjournals.commdpi.com

Gas Chromatography (GC) As with GC-MS, GC analysis of O-[2-(phenylmethoxy)ethyl]hydroxylamine for purity assessment would likely require a derivatization step to improve its volatility and chromatographic behavior. google.com The use of a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane phase, is common for separating a wide range of organic compounds. A flame ionization detector (FID) would provide a robust and linear response for quantification.

X-ray Crystallography for Structural Elucidation

Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure, revealing the spatial arrangement of the phenylmethoxy, ethyl, and hydroxylamine moieties. This would serve as the ultimate structural proof, complementing the data obtained from spectroscopic and spectrometric methods.

Non Clinical Applications and Future Directions in Chemical Research

Role as a Building Block in Complex Organic Synthesis

The strategic utility of Hydroxylamine (B1172632), O-[2-(phenylmethoxy)ethyl]- in complex organic synthesis lies in its function as a bifunctional building block. The hydroxylamine group (-ONH₂) is a key reactive center that serves as a potent nucleophile, enabling the introduction of nitrogen and oxygen functionalities into a wide array of molecular scaffolds. This capability is fundamental in the construction of nitrogen-containing compounds, which are ubiquitous in biologically active molecules and functional materials.

The O-[2-(phenylmethoxy)ethyl] group serves a dual purpose. Firstly, it acts as a protecting group for the hydroxyl moiety, preventing unwanted side reactions and allowing for selective transformations at the nitrogen atom. The benzyloxyethyl group is generally stable under various reaction conditions but can be cleaved when necessary. Secondly, the entire substituent can be incorporated as a permanent structural feature, modulating the steric and electronic properties, as well as the solubility and pharmacokinetic profile of the final molecule.

Research has demonstrated the power of O-substituted hydroxylamines in constructing complex molecular architectures. For instance, O-benzylhydroxylamine has been employed in reductive amination procedures to synthesize N,O-disubstituted and trisubstituted hydroxylamines, a key step in the commercial preparation of the antibiotic sarecycline. nih.gov Similarly, O-alkylhydroxylamines are used in conjugate addition reactions to create highly enantioenriched N,O-disubstituted hydroxylamines. nih.gov These examples underscore the potential of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- to serve as a key intermediate in the multi-step synthesis of complex target molecules, including pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications of O-Substituted Hydroxylamine Building Blocks

Reaction Type Hydroxylamine Derivative Used Product Class Significance Reference
Reductive Amination N,O-dimethylhydroxylamine Trisubstituted Hydroxylamines Key step in the synthesis of Sarecycline. nih.gov
Conjugate Addition O-alkylhydroxylamines Enantioenriched N,O-disubstituted hydroxylamines Access to chiral building blocks. nih.gov
C-H Cupration/Amination O-benzyl hydroxylamine Primary Aryl Amines Direct functionalization of arenes. wiley-vch.de
Arylation N-Hydroxyphthalimide / N-hydroxysuccinimide Aryloxyamines Building blocks for oxime ethers and benzofurans. organic-chemistry.org

Formation of Specialized Derivatives for Chemical Studies (e.g., Oximes, Hydroxamic Esters)

The reactivity of the terminal -NH₂ group in Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- allows for its conversion into a variety of specialized derivatives that are valuable tools in chemical research. The most common of these transformations is the reaction with carbonyl compounds.

Oxime Formation: The condensation reaction between Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- and an aldehyde or a ketone yields a stable O-substituted oxime, also known as an oxime ether. byjus.comwikipedia.org This reaction is highly efficient and typically proceeds under mild, weakly acidic conditions. byjus.com

Reaction with Aldehyde: R-CHO + H₂N-O-CH₂CH₂-O-CH₂Ph → R-CH=N-O-CH₂CH₂-O-CH₂Ph + H₂O

Reaction with Ketone: R₂C=O + H₂N-O-CH₂CH₂-O-CH₂Ph → R₂C=N-O-CH₂CH₂-O-CH₂Ph + H₂O

These resulting oxime ethers are significantly more resistant to hydrolysis compared to analogous hydrazones. wikipedia.org This stability makes them useful in various applications, including their use as protecting groups for carbonyls and as key intermediates in further synthetic transformations, such as reduction to amines or rearrangement reactions. byjus.comwikipedia.org The reduction of oxime ethers is a particularly valuable method for synthesizing N,O-disubstituted hydroxylamines. nih.gov

Hydroxamic Ester Formation: Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- can also react with carboxylic acid derivatives, such as esters or acid chlorides, to form the corresponding O-substituted hydroxamic esters. google.com These derivatives are significant in their own right, often exhibiting biological activity and serving as precursors for other functional groups.

The formation of these derivatives provides a platform for diverse chemical studies, enabling researchers to investigate reaction mechanisms, create libraries of compounds for screening, and develop new synthetic methodologies.

Applications in Chelation and Coordination Chemistry

The hydroxylamine functional group, with its adjacent nitrogen and oxygen atoms, possesses the intrinsic ability to act as an N,O-bidentate ligand, binding to a central metal ion to form a stable ring structure known as a chelate. While simple hydroxylamine complexes are often unstable, research into more complex, specially designed hydroxylamine-containing ligands has revealed significant potential in coordination chemistry. researchgate.netbohrium.comspringernature.com

Macrocyclic poly-N-hydroxylamines, known as crown-hydroxylamines, have been shown to form stable complexes with a variety of d-metal ions, including Cu(II), Ni(II), Mn(II), and Zn(II). researchgate.netbohrium.com The stability of these complexes is attributed to the chelate effect provided by the macrocyclic structure and strong intramolecular hydrogen bonding. researchgate.netbohrium.com

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- can be viewed as a potential chelating ligand. The nitrogen and oxygen atoms of the -ONH₂ group can coordinate to a metal center. The efficiency of metal binding in hydroxylamine-based ligands is often pH-dependent, increasing upon deprotonation of the hydroxylamine group. researchgate.netbohrium.com Furthermore, an intriguing feature of hydroxylamine ligands is their "redox non-innocence," meaning the ligand itself can participate in electron transfer reactions, which can be harnessed to modulate catalytic processes, particularly in aerobic oxidation reactions. springernature.com The potential for Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- to form stable coordination complexes opens avenues for its use in catalysis, metal ion sensing, and the development of novel metal-based materials.

Development of Novel Chemical Reagents

There is a growing trend in synthetic chemistry to develop novel reagents from hydroxylamine derivatives that can perform specific chemical transformations with high efficiency and selectivity. rsc.org These reagents often function as electrophilic aminating agents, providing a versatile source of nitrogen for the formation of C-N bonds. nih.govresearchgate.netrsc.org

The reactivity of these hydroxylamine-derived reagents can be precisely tuned by modifying the substituent on the oxygen atom, which acts as a leaving group. researchgate.net In the case of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-, the core structure can be further derivatized at the nitrogen atom to create a new family of reagents. For example, O-acyl and O-sulfonyl hydroxylamines are widely used as aminating reagents in transition-metal-catalyzed reactions to synthesize primary, secondary, and tertiary amines. wiley-vch.denih.gov

Table 2: Examples of Hydroxylamine-Derived Reagents in Synthesis

Reagent Class General Structure Application Catalyst Reference
O-Acyl Hydroxylamines R-C(=O)O-NHR' Electrophilic Amination of Organozinc Reagents Copper (Cu) wiley-vch.de
O-Sulfonyl Hydroxylamines R-S(=O)₂O-NHR' Aromatic C-H Amination Transition Metals rsc.org
Pivaloyl Hydroxylamine Triflate (PONT) Piv-O-NH₃⁺OTf⁻ Difunctionalization of Alkenes Iron (Fe) nih.gov
O-Protected NH-free Hydroxylamines R-O-NH₂ Construction of N-Heterocycles Organo/Metal Catalysis rsc.org

Potential in Materials Science Research (e.g., polymer modification, surface chemistry)

The unique reactivity of the hydroxylamine functional group extends its potential utility into the realm of materials science, particularly in the areas of polymer modification and surface chemistry.

Polymer Modification: Hydroxylamine and its derivatives can be used to chemically modify existing polymers to introduce new functionalities. For instance, acrylamide (B121943) polymers can be reacted with hydroxylamine to create hydroxamated polymers. google.com This modification introduces hydroxamic acid groups onto the polymer backbone, which are excellent metal chelators, thereby transforming the original polymer into a material capable of binding and sequestering metal ions. Furthermore, poly(β-hydroxylamine)s represent a class of polymers that can be synthesized and further modified post-polymerization to create materials with specific properties, such as antimicrobial activity. researchgate.net

Surface Chemistry and Oxime Ligation: A particularly promising application is in surface functionalization via "oxime ligation." This strategy, considered a form of "click chemistry," is a highly efficient and bioorthogonal reaction for covalently attaching molecules to surfaces or to each other. nih.govresearchgate.net In this approach, a surface (e.g., mesoporous silica (B1680970) nanoparticles) is first functionalized with alkoxyamine tethers. nih.govacs.org Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-, is an example of such an alkoxyamine. This modified surface can then be readily reacted with a wide variety of molecules containing aldehyde or ketone groups under mild aqueous conditions to form stable oxime ether linkages. nih.govacs.org

This technique has been successfully applied to:

Functionalize mesoporous silica nanoparticles for potential drug delivery vehicles. nih.govacs.org

Tether fragments to peptides to probe protein-protein interactions. mdpi.com

Synthesize multivalent systems for cell targeting and imaging. acs.org

The versatility and reliability of oxime ligation make Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- a valuable tool for creating advanced materials with tailored surface properties for applications in nanotechnology, diagnostics, and biomaterials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.